Adenosine A1 Receptor Binding Affinity: 2-Methoxyadenosine vs. 2-Chloroadenosine and NECA
2-Methoxyadenosine demonstrates high-affinity binding to the adenosine A1 receptor with a reported Ki of 3.9 nM . This affinity is approximately 77-fold higher (i.e., more potent) than that of the widely used 2-substituted analog 2-chloroadenosine (Ki = 300 nM for A1) [1] and is comparable to the high-affinity non-selective agonist NECA (Ki = 14 nM for A1) . In separate assays, binding affinity to the A2A receptor was reported to be significantly weaker (Ki = 18.6 μM), indicating a degree of receptor subtype selectivity [2].
| Evidence Dimension | Adenosine A1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.9 nM |
| Comparator Or Baseline | 2-Chloroadenosine (Ki = 300 nM); NECA (Ki = 14 nM) |
| Quantified Difference | 77-fold higher affinity than 2-chloroadenosine; approximately 3.6-fold higher affinity than NECA. |
| Conditions | Binding assay using rat cortical membranes in the absence of GTP. |
Why This Matters
This data demonstrates that 2-methoxyadenosine is a high-potency A1 receptor ligand, offering researchers a potent tool for studying A1-mediated signaling with a selectivity profile distinct from other common 2-substituted adenosine analogs.
- [1] 2-Chloroadenosine (CADO) Product Information. Bertin Bioreagent, CAT N°: 15612. View Source
- [2] BindingDB Entry BDBM50453913 for CHEMBL2112619 (2-Methoxyadenosine). View Source
